
(3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine: is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a cycloheptyl group, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Cycloheptyl Group Introduction: The cycloheptyl group can be introduced via a Grignard reaction, where a cycloheptyl magnesium bromide reacts with an appropriate electrophile.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the reaction of a hydrazide with an orthoester under acidic conditions.
Final Assembly: The final step involves the coupling of the pyrrole, cycloheptyl, and oxadiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced derivatives of the oxadiazole ring.
Substitution Products: Alkylated or acylated derivatives of the methanamine group.
科学的研究の応用
(3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly due to its unique structure that may interact with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of (3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
(3-(1-(1H-pyrrol-1-yl)cyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
(3-(1-(1H-pyrrol-1-yl)cyclopentyl)-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness: : The presence of the cycloheptyl group in (3-(1-(1H-pyrrol-1-yl)cycloheptyl)-1,2,4-oxadiazol-5-yl)methanamine imparts unique steric and electronic properties, potentially leading to different reactivity and interactions compared to its cyclohexyl and cyclopentyl analogs.
特性
分子式 |
C14H20N4O |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
[3-(1-pyrrol-1-ylcycloheptyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C14H20N4O/c15-11-12-16-13(17-19-12)14(18-9-5-6-10-18)7-3-1-2-4-8-14/h5-6,9-10H,1-4,7-8,11,15H2 |
InChIキー |
CZXCZBMGSISYND-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(C2=NOC(=N2)CN)N3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


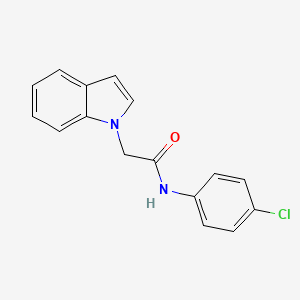
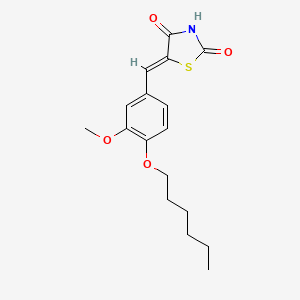
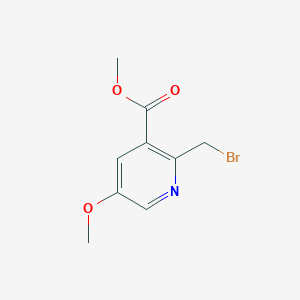
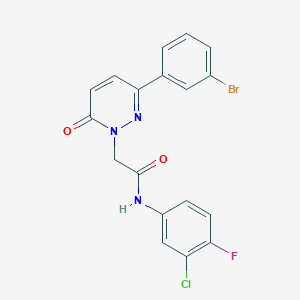



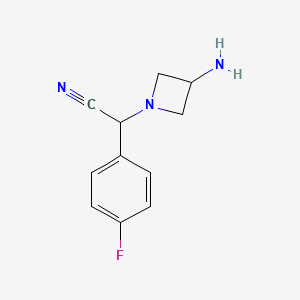
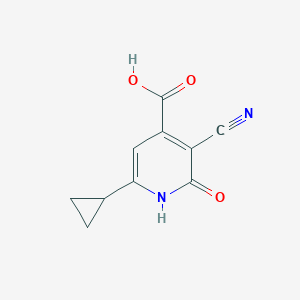
![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)

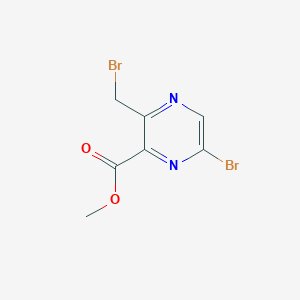
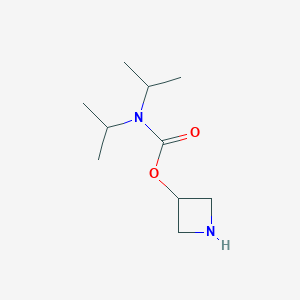
![Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate](/img/structure/B14868074.png)
